2,3-Dichloro-5-isopropoxypyridine
Description
2,3-Dichloro-5-isopropoxypyridine is a halogenated pyridine derivative characterized by chlorine substituents at positions 2 and 3 and an isopropoxy group at position 5 of the pyridine ring.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2,3-dichloro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Cl2NO/c1-5(2)12-6-3-7(9)8(10)11-4-6/h3-5H,1-2H3 |
InChI Key |
IESFTWVSMZUMFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2,3-Dichloro-5-isopropoxypyridine and Analogues
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in 2,3-Dichloro-5-(trifluoromethyl)pyridine significantly lowers electron density at the pyridine ring, enhancing resistance to oxidation and electrophilic substitution . In contrast, the isopropoxy group in this compound donates electrons via resonance, increasing susceptibility to electrophilic attack but reducing thermal stability.
- Methoxy groups in 5-Chloro-2,3-dimethoxyisonicotinaldehyde further activate the ring for nucleophilic substitution compared to bulkier isopropoxy .
Steric and Steroelectronic Effects :
Physicochemical Properties
Lipophilicity (logP) :
- This compound likely has a higher logP (~2.8 estimated) than the trifluoromethyl analogue (~2.5) due to the alkyl chain.
- The iodine-containing derivative exhibits the highest molecular weight (274.4 g/mol) but comparable lipophilicity to chlorine-substituted analogues.
- Solubility: Methoxy and isopropoxy groups improve solubility in polar aprotic solvents (e.g., DMSO), whereas trifluoromethyl groups enhance solubility in nonpolar media.
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